Allylsuccinic anhydride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

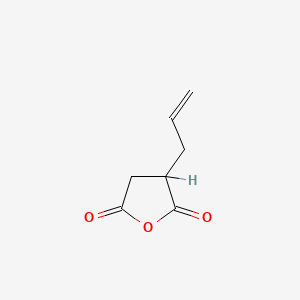

IUPAC Name |

3-prop-2-enyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMMIJWEUDHZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996842 | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7539-12-0 | |

| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allyl(dihydro)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLSUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allylsuccinic Anhydride (CAS No. 7539-12-0): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Synthesis, Properties, and Biomedical Applications of a Versatile Chemical Intermediate

Allylsuccinic anhydride (B1165640), with the CAS number 7539-12-0, is a reactive chemical intermediate that holds significant potential for researchers, scientists, and professionals in the field of drug development. Its unique bifunctional nature, combining a reactive anhydride group with a versatile allyl moiety, makes it a valuable building block in the synthesis of a wide range of molecules and materials. This technical guide provides a comprehensive overview of allylsuccinic anhydride, including its chemical and physical properties, synthesis methods, safety and handling information, and, most importantly, its emerging applications in the biomedical and pharmaceutical research space, particularly in the design of advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid.[1][2] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈O₃ | [3] |

| Molecular Weight | 140.14 g/mol | [3][4] |

| CAS Number | 7539-12-0 | [1][3][5] |

| Boiling Point | 143 °C at 17 mmHg | [5][6] |

| Density | 1.17 g/mL | [4] |

| Refractive Index | 1.47 | [5] |

| Purity | >97.0% (GC) | [1][2] |

| Synonyms | 4-Pentene-1,2-dicarboxylic Anhydride, (2-Propenyl)butanedioic Anhydride | [1][3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the ene reaction between maleic anhydride and propene.[7][8] This reaction is typically catalyzed by a Lewis acid. While aluminum chloride (AlCl₃) can be an effective catalyst, it requires harsh reaction conditions (temperatures around 200°C), which are close to the temperature at which the anhydride undergoes exothermic polymerization (205°C), posing safety concerns.[7][8]

To address this, alternative catalysts have been developed. A notable improvement is the use of organotin chlorides, such as dimethyl tin dichloride, which allow the reaction to proceed efficiently at lower temperatures (around 175°C), significantly improving the safety profile of the process.[7][8]

A multi-step synthesis method has also been described, which involves the alkylation of malonate with α-replaced acetate, followed by allylation, decarboxylation, and cyclization to yield this compound.[9] This method is reported to have mild reaction conditions and is suitable for industrial production.[9]

Experimental Protocol: Synthesis via Ene Reaction with an Organotin Chloride Catalyst

This protocol is based on the process described in patent US6939976B2.[7]

Materials:

-

Maleic anhydride

-

Toluene

-

Dimethyl tin dichloride (catalyst)

-

Propene

-

Parr reactor (2L) equipped with a gassing stirrer

Procedure:

-

Charge the Parr reactor with 300 g of maleic anhydride (3.06 moles), 300 g of toluene, and 10 g of dimethyl tin dichloride.

-

Introduce 138 g of propene (1.1 molar equivalents based on maleic anhydride) into the reactor.

-

Increase the temperature of the reaction mixture to 175°C. The initial pressure within the reactor will be approximately 634 psig.

-

Stir the reaction mixture at 200 rpm using the gassing stirrer.

-

Monitor the reaction progress by observing the drop in pressure, which indicates the consumption of propene.

-

After a sufficient reaction time (e.g., 48 hours, at which point the pressure may drop to around 412 psi), cool the reactor and vent any remaining propene.

-

The resulting product mixture contains this compound. Further purification can be achieved by removing the solvent using a rotary evaporator. The final product composition can be analyzed by NMR spectroscopy.

References

- 1. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gelest.com [gelest.com]

- 7. US20090252810A1 - Aryl/alkyl Succinic Anhydride-Hyaluronan Derivatives - Google Patents [patents.google.com]

- 8. Free radical synthesis of succinic anhydride grafted poly(lactic acid) porous templates for sustained drug delivery in the buffer media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Allylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Allylsuccinic anhydride (B1165640) is a chemical compound with applications in various fields of research and development, including as a chemical intermediate.[1] This guide provides core information regarding its molecular properties.

Molecular Properties

The fundamental characteristics of allylsuccinic anhydride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H8O3 | [1][2][3][4][5][6] |

| Molecular Weight | 140.14 g/mol | [1][2][5][6] |

| IUPAC Name | 3-prop-2-enyloxolane-2,5-dione | [2] |

| CAS Number | 7539-12-0 | [2][3][4] |

Logical Relationship of Core Properties

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

Caption: Logical diagram connecting the chemical compound to its molecular formula and weight.

References

- 1. gelest.com [gelest.com]

- 2. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound(7539-12-0) 13C NMR [m.chemicalbook.com]

Synthesis of Allylsuccinic Anhydride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of allylsuccinic anhydride (B1165640) from propene and maleic anhydride, a critical process for the development of various chemical intermediates. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the underlying reaction mechanism, experimental protocols, and key quantitative data to facilitate reproducible and efficient synthesis.

Introduction

Allylsuccinic anhydride is a valuable bifunctional molecule utilized in a range of applications, including as a monomer for specialty polymers, a crosslinking agent, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its production via the reaction of propene and maleic anhydride is a commercially significant process, typically proceeding through a Lewis acid-catalyzed ene reaction.[1][2][3][4] This guide elucidates the critical parameters and methodologies for achieving successful synthesis.

Reaction Mechanism: The Ene Reaction

The synthesis of this compound from propene and maleic anhydride proceeds via a pericyclic reaction known as the ene reaction.[4] In this reaction, propene acts as the "ene" component, providing an allylic hydrogen, while maleic anhydride serves as the "enophile."[4] The reaction involves the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift, all occurring in a concerted fashion.[4] Lewis acid catalysts are often employed to activate the maleic anhydride, making it more electrophilic and facilitating the reaction at lower temperatures.[3][5]

References

- 1. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 2. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 3. Ene reaction, also known as the "ene reaction of maleic anhydride", is a powerful organic reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. Ene reaction - Wikipedia [en.wikipedia.org]

- 5. par.nsf.gov [par.nsf.gov]

Allylsuccinic Anhydride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, reactivity, and applications of Allylsuccinic Anhydride (B1165640), a versatile building block in modern chemistry.

Introduction

Allylsuccinic anhydride, with the IUPAC name 3-allyl-dihydro-2,5-furandione, is a cyclic anhydride that has garnered significant interest in various scientific and industrial fields. Its unique bifunctional nature, possessing both a reactive anhydride ring and a versatile allyl group, makes it a valuable intermediate in the synthesis of a wide array of molecules, from polymers and resins to specialized chemicals for drug delivery systems. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1] It is characterized by the chemical formula C₇H₈O₃ and a molecular weight of 140.14 g/mol .[2][3] A summary of its key physical and chemical properties is presented in Table 1. The compound is known to react with water and is sensitive to moisture.[4][5]

| Property | Value | Reference(s) |

| IUPAC Name | 3-allyldihydro-2,5-furandione | [6] |

| Synonyms | 4-Pentene-1,2-dicarboxylic Anhydride, (2-Propenyl)butanedioic Anhydride | [1][3] |

| CAS Number | 7539-12-0 | [6] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1] |

| Boiling Point | 260 - 265 °C | [4] |

| 143 °C at 17 mmHg | [5][7] | |

| 135-142 °C at 16 mmHg | [8] | |

| Density | 1.17 g/mL | [2] |

| 1.165 g/mL | [4] | |

| Flash Point | 145 °C | [4][8] |

| Solubility | Reacts with water | [4] |

| Vapor Pressure | 3 mm Hg @ 20°C | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. These include two distinct carbonyl (C=O) stretching peaks due to symmetric and asymmetric vibrations, typically found around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of the allyl group is indicated by C=C stretching vibrations around 1645 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbonyl carbons, the carbons of the double bond, and the aliphatic carbons of the ring and the allyl group.[2][9][10]

Mass Spectrometry (MS): The mass spectrum of this compound would show the molecular ion peak (M+) at m/z 140. Fragmentation patterns would likely involve the loss of CO, CO₂, and cleavage of the allyl group, which are characteristic of cyclic anhydrides and allylic compounds.[5][11]

Synthesis of this compound

The primary industrial synthesis of this compound involves the ene reaction between propene and maleic anhydride.[6][12] This reaction can be performed at high temperatures (around 200 °C) without a catalyst, but the use of a Lewis acid catalyst, such as an organotin chloride, allows the reaction to proceed efficiently at lower temperatures, minimizing the formation of polymeric byproducts.[12]

Experimental Protocol: Catalytic Ene Reaction

Materials:

-

Maleic anhydride

-

Toluene (anhydrous)

-

Dimethyl tin dichloride (catalyst)

-

Propene

-

Methoxyphenol (polymerization inhibitor)

-

Parr reactor (2L) equipped with a stirrer

Procedure:

-

Charge the Parr reactor with 300 g of maleic anhydride (3.06 moles), 300 g of toluene, 10 g of dimethyl tin dichloride, and a small amount of methoxyphenol.[12]

-

Cool the reactor in a dry ice/acetone bath and add 138 g of propene (1.1 molar equivalents based on maleic anhydride).[12]

-

Seal the reactor and gradually increase the temperature of the reaction mixture to 175 °C. The pressure inside the reactor will rise to approximately 634 psig.[12]

-

Stir the reaction mixture at 200 rpm. The progress of the reaction can be monitored by the drop in pressure as propene is consumed.[12]

-

After a reaction time of approximately 48 hours, the pressure should decrease significantly.[12]

-

Cool the reactor to room temperature and vent any remaining pressure.

-

The resulting product is a liquid solution of this compound in toluene. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Caption: Synthesis of this compound via Catalyzed Ene Reaction.

Chemical Reactivity

The reactivity of this compound is dictated by its two functional groups: the anhydride ring and the allyl group.

Reactions of the Anhydride Ring

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, and amines.

-

Hydrolysis: this compound reacts with water to form allylsuccinic acid. This reaction is often undesirable and necessitates handling the anhydride under anhydrous conditions. The kinetics of hydrolysis are dependent on pH and temperature.[4]

Caption: Hydrolysis of this compound.

-

Esterification: Reaction with alcohols in the presence of an acid or base catalyst yields monoesters of allylsuccinic acid.

-

Amidation: Reaction with primary or secondary amines results in the formation of the corresponding amides.

Experimental Protocol: Amidation with Hexylamine (B90201)

Materials:

-

This compound

-

Hexylamine

-

Ethyl acetate (B1210297) (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous ethyl acetate under a nitrogen atmosphere.

-

Cool the solution in an ice bath with stirring.

-

Slowly add an equimolar amount of hexylamine to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting amide can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Reactions of the Allyl Group

The allyl group provides a site for a variety of addition and modification reactions.

-

Polymerization: The double bond of the allyl group can undergo free-radical polymerization to form homopolymers or copolymers. This property is extensively utilized in the production of resins and coatings.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Benzoyl peroxide (initiator)

-

Solvent (e.g., toluene)

-

Reaction vessel with a reflux condenser and nitrogen inlet

-

Heating mantle

Procedure:

-

Place the this compound monomer and solvent in the reaction vessel.

-

Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.

-

Add the benzoyl peroxide initiator to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere with stirring.

-

The polymerization will proceed over several hours, leading to an increase in viscosity.

-

The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol, filtered, and dried.

-

Thiol-Ene Reaction: The allyl group can react with thiols in the presence of a radical initiator or UV light in a "click" reaction to form thioether linkages. This is a highly efficient reaction used in bioconjugation and material modification.[13]

Applications in Drug Development

The unique reactivity of this compound makes it a valuable tool in drug development, particularly in the design of drug delivery systems. The anhydride group can be used to conjugate drugs containing hydroxyl or amine functionalities, while the allyl group allows for further modification or polymerization to create advanced drug carriers.

Workflow: Functionalization of Nanoparticles for Targeted Drug Delivery

One application involves the surface modification of nanoparticles to enhance their drug-loading capacity and targeting capabilities.

Caption: Workflow for Nanoparticle Functionalization using this compound.

In this workflow, nanoparticles are first functionalized with this compound. The anhydride groups on the surface can then be used to covalently attach drug molecules. Subsequently, the allyl groups can be modified with targeting ligands via a thiol-ene reaction, enabling the drug-loaded nanoparticles to specifically bind to and deliver their payload to target cells, such as cancer cells. This approach can improve the therapeutic efficacy of the drug while minimizing off-target side effects.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and toxic in contact with skin.[4] It can cause skin and serious eye irritation.[4] Therefore, personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a tightly closed container in a cool, dry place away from moisture and oxidizing agents.[4]

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in various fields of chemistry, from polymer science to drug development. Its dual functionality allows for a wide range of chemical transformations, making it an invaluable building block for the synthesis of complex molecules and materials. A thorough understanding of its chemical properties and reactivity is crucial for harnessing its full potential in research and industrial applications. This guide provides a foundational understanding to aid researchers and professionals in their work with this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound(7539-12-0) 13C NMR spectrum [chemicalbook.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(7539-12-0) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. youtube.com [youtube.com]

- 12. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Allylsuccinic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylsuccinic anhydride (B1165640) (CAS No. 7539-12-0) is a versatile chemical intermediate utilized in the synthesis of polymers, resins, corrosion inhibitors, and pharmaceuticals.[1][2][3] Its utility in these applications is critically dependent on its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the physicochemical properties and expected solubility profile of allylsuccinic anhydride. Due to the limited availability of direct quantitative solubility data in public literature, this guide infers solubility based on the molecule's structural characteristics and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, accompanied by logical workflow diagrams to assist researchers in practical applications.

Introduction to this compound

This compound, also known as (2-propenyl)butanedioic anhydride or 3-allyldihydrofuran-2,5-dione, is a cyclic acid anhydride featuring both a reactive anhydride ring and a hydrocarbon allyl group.[4][5][6] This bifunctional nature makes it a valuable building block in organic synthesis. In drug development, the succinate (B1194679) moiety is often introduced into molecules to enhance properties like solubility and bioavailability.[7] The anhydride group is highly susceptible to nucleophilic attack, allowing it to readily react with alcohols, amines, and other nucleophiles to form esters and amides, respectively.[7][8][9]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Reference |

| CAS Number | 7539-12-0 | [1][10][11] |

| Molecular Formula | C₇H₈O₃ | [1][4][10] |

| Molecular Weight | 140.14 g/mol | [1][4][12] |

| Appearance | Colorless to light yellow clear liquid | [4][6] |

| Boiling Point | 143°C at 17 mmHg | [1][5][11] |

| Density | 1.17 g/mL | [1][13] |

| Purity | >97% (GC) | [6] |

| Storage | Room temperature, under inert gas | [1] |

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively documented. However, its solubility can be reliably inferred from its chemical structure and by comparing it to similar anhydrides like maleic and succinic anhydride.[14][15] The molecule possesses a polar cyclic anhydride group and a less polar allyl chain. This amphiphilic character suggests solubility in a range of solvents.

The principle of "like dissolves like" provides a strong basis for predicting solubility. Solvents with polarity and structural features similar to this compound are expected to be effective.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Medium to High | The nonpolar allyl group will interact favorably with these solvents. Toluene, as an aromatic hydrocarbon, is noted as a suitable solvent for its synthesis.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Chloroform | High | These solvents can effectively solvate both the polar anhydride ring and the nonpolar allyl group. Chloroform has been used as a solvent in reactions involving this compound.[16] |

| Polar Protic | Ethanol, Methanol | Medium (Reactive) | While likely soluble, this compound will react with protic solvents like alcohols (alcoholysis) to form monoesters.[8][9] This is a chemical reaction rather than simple dissolution. |

| Highly Polar | Water | Low (Reactive) | This compound is expected to have low solubility in water and will hydrolyze to form allylsuccinic acid. Anhydrides are generally reactive with water.[9] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a solvent.[17][18] The following protocol provides a detailed methodology for its application to this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (>97% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

20 mL glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Calibrated pipettes or syringes

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Validated analytical method for quantification (e.g., HPLC, GC, or titration)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess liquid anhydride should be clearly visible as a separate phase or as undissolved droplets.[17]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved anhydride is reached.[17][18]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 3-4 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solvent layer) using a syringe. It is crucial to avoid disturbing the undissolved anhydride at the bottom of the vial.[18]

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any microscopic, undissolved droplets.[17]

-

Quantification: Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate measurement.

-

Data Reporting: Calculate the solubility from the measured concentration. Report the results in standard units, such as mg/mL or mol/L, and clearly state the temperature at which the measurement was performed.[18]

Visualizations: Workflows and Chemical Logic

The following diagrams, created using the DOT language, illustrate key processes relevant to working with this compound.

Caption: Workflow for determining solubility via the shake-flask method.

Caption: Logical diagram of the reaction of this compound with an alcohol.

Applications in Research and Drug Development

The reactivity and solubility of this compound are central to its applications:

-

Polymer and Resin Synthesis: It serves as a monomer or cross-linking agent. Its solubility in organic solvents is essential for creating homogeneous reaction mixtures, leading to polymers with consistent properties.[1][19][20]

-

Pharmaceutical Intermediates: As a derivative of succinic acid, it is used to introduce the succinyl moiety into active pharmaceutical ingredients (APIs).[7][21] This can modify a drug's properties, such as creating a prodrug with improved water solubility or altered release characteristics. The reaction is typically carried out in a solvent in which both the anhydride and the API are soluble.

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin.[4][6][10] It can cause serious eye irritation and skin irritation.[4][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[6][10] Work should be conducted in a well-ventilated area or fume hood.[22] Store containers tightly sealed in a dry place.[10]

References

- 1. This compound [myskinrecipes.com]

- 2. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 3. US6939976B2 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 7539-12-0 | TCI AMERICA [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound | 7539-12-0 [sigmaaldrich.com]

- 12. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. daneshyari.com [daneshyari.com]

- 15. researchgate.net [researchgate.net]

- 16. US7026511B2 - Synthesis of N-vinylformamide - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound | Elex Biotech LLC [elexbiotech.com]

- 20. US6350849B1 - Polyesters which contain maleate groups - Google Patents [patents.google.com]

- 21. broadview-tech.com [broadview-tech.com]

- 22. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Allylsuccinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylsuccinic anhydride (B1165640) is a reactive chemical intermediate utilized in the synthesis of polymers, resins, and as a curing agent for epoxies.[1][2] Its thermal stability is a critical parameter for safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide provides a comprehensive overview of the thermal behavior of allylsuccinic anhydride, including its stability, potential decomposition pathways, and hazardous byproducts. Due to the limited availability of specific quantitative thermal analysis data for pure this compound in publicly accessible literature, this document also presents data from structurally related compounds to infer its thermal properties. Detailed experimental protocols for conducting thermal analysis are also provided to facilitate further research.

Introduction

This compound (ASA), with the chemical formula C₇H₈O₃, is a cyclic anhydride featuring an allyl group.[3] This bifunctional molecule's reactivity is harnessed in various industrial applications, including the production of alkyd resins for coatings and as a cross-linking agent.[1][2] The presence of both an anhydride ring and an unsaturated allyl group dictates its thermal behavior, making it susceptible to polymerization and decomposition at elevated temperatures. Understanding the thermal limits and decomposition mechanisms of this compound is paramount for process optimization, safety, and ensuring product quality in its applications.

Thermal Stability of this compound

General information suggests that this compound is stable under standard conditions. However, it is sensitive to heat, with the potential for exothermic polymerization at temperatures around 205°C.[4] For industrial safety, it is recommended that processes involving this compound are operated at least 30°C below this temperature.[4] The synthesis of this compound itself, often an ene reaction between maleic anhydride and propene, is typically conducted at temperatures below 200°C to prevent the formation of polymeric and other decomposition byproducts.[4]

Quantitative Thermal Analysis Data

| Compound/Material Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method |

| Maleic Anhydride | ~61 | ~150 | TGA |

| Poly(alkylene succinate)s | Not specified | 420-430 | TGA |

| This compound | Data not available | Data not available | - |

Table 1: Summary of Thermal Decomposition Data for this compound and Related Compounds.

Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through several pathways, influenced by temperature and the presence of other reactive species.

Retro-Ene Reaction

The synthesis of this compound is an ene reaction.[4] The reverse process, a retro-ene reaction, is a plausible thermal decomposition pathway at elevated temperatures (>400°C for some systems), which would yield the starting materials: maleic anhydride and propene.[7][8][9]

Decarboxylation and Fragmentation

At higher temperatures, decarboxylation (loss of CO₂) and further fragmentation of the molecule are expected. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) studies on related poly(alkylene succinate)s have identified succinic anhydride as a decomposition product, likely formed via a cyclization mechanism.[6][10] Other potential decomposition products could arise from reactions involving the allyl group.

A proposed major decomposition pathway for this compound is illustrated below.

Experimental Protocols

The following sections outline detailed, generalized methodologies for the thermal analysis of liquid organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[11]

Objective: To determine the onset and peak decomposition temperatures of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar)[12]

-

Alumina (B75360) or platinum crucibles[12]

-

Microbalance

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Place an empty alumina crucible into the TGA instrument as a reference.

-

Accurately weigh 5-10 mg of this compound into a sample crucible.[12]

-

Place the sample crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[11]

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[13]

-

Record the mass loss as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal events such as melting, crystallization, and decomposition.[14]

Objective: To identify and characterize thermal transitions of this compound.

Apparatus:

-

Differential Scanning Calorimeter (e.g., Q250 DSC or similar)[15]

-

Hermetically sealed aluminum pans[15]

-

Crimper for sealing pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Accurately weigh 5-15 mg of this compound into a hermetic aluminum DSC pan.[15]

-

Seal the pan using a crimper. This is crucial for liquid samples to prevent evaporation.[15]

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20 cm³/m.[15]

-

To erase the sample's thermal history, perform a heat/cool/heat cycle, for example, from -20°C to 60°C at 20°C/min.[15]

-

For data collection, heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

-

Record the heat flow as a function of temperature. Endothermic and exothermic events will appear as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[16][17]

Objective: To identify the thermal decomposition products of this compound.

Apparatus:

-

Pyrolyzer (e.g., "Double-Shot" EGA/PY-3030D Pyrolyzer or similar)[6]

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Place a small amount (in the µg to mg range) of this compound into a pyrolysis sample cup.[17]

-

The pyrolyzer is directly connected to the GC injector.

-

The sample is rapidly heated to the desired pyrolysis temperature (e.g., a temperature determined from TGA to be in the decomposition range) in an inert atmosphere (Helium).[6]

-

The volatile pyrolysis products are swept into the GC column.

-

The GC separates the components of the pyrolysate.

-

The separated components are introduced into the MS for identification based on their mass spectra.

-

A "double-shot" analysis can be performed, where a lower temperature thermal desorption step is first used to analyze volatile impurities, followed by a high-temperature pyrolysis step to analyze the decomposition products.[16]

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, existing information on its synthesis and the behavior of related compounds provides valuable insights. The primary thermal concerns are exothermic polymerization above 200°C and potential decomposition via retro-ene reactions and fragmentation at higher temperatures. For researchers and professionals working with this compound, it is crucial to operate within safe temperature limits and to be aware of the potential for the formation of hazardous decomposition products. The experimental protocols provided in this guide offer a framework for conducting detailed thermal analysis to generate specific data for this compound, which would be a valuable contribution to the scientific literature.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional safety and handling procedures. Always consult the Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols when working with chemical substances.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 3-Allyl(dihydro)furan-2,5-dione | C7H8O3 | CID 111009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ene reaction - Wikipedia [en.wikipedia.org]

- 8. Alder-Ene Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. epfl.ch [epfl.ch]

- 13. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 16. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 17. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

An In-depth Technical Guide on the Reaction of Allylsuccinic Anhydride with Hydroxyl Groups for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between allylsuccinic anhydride (B1165640) and hydroxyl groups, a fundamental transformation with significant applications in the fields of bioconjugation, polymer synthesis, and drug delivery. The document details the core chemical principles, experimental methodologies, and relevant applications for researchers, scientists, and professionals in drug development. Quantitative data from related reactions are summarized to provide a comparative framework. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflows.

Introduction

Allylsuccinic anhydride is a bifunctional molecule featuring a reactive anhydride ring and a versatile allyl group. The anhydride moiety readily undergoes nucleophilic acyl substitution with hydroxyl-containing compounds, leading to a ring-opening reaction that forms a stable ester linkage and a free carboxylic acid. This reactivity makes this compound a valuable building block in the synthesis of advanced materials and bioconjugates. In the context of drug development, this reaction is leveraged for surface modification of biomaterials, nanoparticle functionalization, and the creation of prodrugs and drug delivery systems.[1][2][3] The presence of the allyl group provides a secondary site for further chemical modification through various "click" chemistry reactions, such as thiol-ene coupling, enabling the attachment of targeting ligands, imaging agents, or other functional molecules.[4]

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a hydroxyl group proceeds via a well-established nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, with the departing carboxylate group acting as a leaving group. A final proton transfer step yields the mono-ester product and a free carboxylic acid.

The reaction is typically carried out in the presence of a base catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), which serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct.[4]

Quantitative Data Summary

While specific kinetic and thermodynamic data for the reaction of this compound with various alcohols are not extensively reported in the literature, data from analogous systems, such as the esterification of phthalic anhydride with allyl alcohol and succinic anhydride with methanol, provide valuable insights.[5][6] The reaction is generally considered to be thermodynamically favorable due to the relief of ring strain in the cyclic anhydride. The kinetics are influenced by the steric hindrance of the alcohol, the solvent, and the catalyst used.

| Anhydride | Alcohol | Catalyst | Apparent Activation Energy (kJ/mol) | Reaction Rate Constant | Reference |

| Phthalic Anhydride | Allyl Alcohol | p-toluenesulfonic acid | 35.24 | 0.0094 L²/(mol²·min) at 393 K | [5] |

| Phthalic Anhydride | Allyl Alcohol | None | 65.13 | 0.0019 L²/(mol²·min) at 393 K | [5] |

| Succinic Anhydride | Methanol | Sulfuric acid | Not Reported | Not Reported | [6] |

Table 1: Kinetic Data for Related Anhydride Esterification Reactions.

Experimental Protocols

The following are representative protocols for the reaction of this compound with hydroxyl groups, adapted from procedures for similar anhydride reactions.[4]

General Protocol for Mono-ester Synthesis

Materials:

-

This compound

-

Alcohol (e.g., polyethylene (B3416737) glycol)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the alcohol (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical techniques such as FTIR or NMR spectroscopy.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Spectroscopic Characterization

-

FTIR Spectroscopy: The progress of the reaction can be monitored by the disappearance of the characteristic anhydride C=O stretching bands (around 1860 cm⁻¹ and 1780 cm⁻¹) and the appearance of an ester C=O stretching band (around 1730 cm⁻¹) and a broad O-H stretching band from the carboxylic acid.[7][8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. The proton NMR spectrum of this compound shows characteristic signals for the allyl group and the succinic anhydride ring protons.[9] Upon reaction, new signals corresponding to the ester moiety will appear, and the chemical shifts of the protons adjacent to the newly formed ester will be altered.[10][11][12] The ¹³C NMR spectrum of this compound also shows distinct peaks for the carbonyl carbons and the carbons of the allyl group, which will shift upon esterification.[13]

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the resulting ester.[2]

Applications in Drug Development

The reaction of this compound with hydroxyl groups is a key step in the synthesis of various components of drug delivery systems.

Surface Modification of Biomaterials and Nanoparticles

Hydroxyl-terminated biomaterials, such as polysaccharides or polyethylene glycol (PEG), can be functionalized with this compound to introduce carboxylic acid groups and allyl groups onto the surface.[14] The carboxylic acid groups can improve hydrophilicity and provide sites for further conjugation, while the allyl groups can be used for subsequent "click" chemistry reactions. This is particularly useful for the surface modification of nanoparticles for targeted drug delivery, where targeting ligands can be attached via the allyl group.[15][16]

Linker Chemistry in Bioconjugation

This compound can serve as a heterobifunctional linker in bioconjugation.[17] The anhydride end can react with a hydroxyl group on a drug molecule or a polymer, while the allyl group provides a handle for conjugation to a protein, antibody, or other biomolecule. This strategy is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[18]

Conclusion

The reaction of this compound with hydroxyl groups is a robust and versatile chemical transformation with significant utility in the field of drug development. Its straightforward mechanism, mild reaction conditions, and the dual functionality of the resulting product make it an invaluable tool for the synthesis of functionalized polymers, the surface modification of biomaterials, and the construction of sophisticated drug delivery systems. Further research into the specific kinetics and thermodynamics of this reaction with a wider range of hydroxyl-containing substrates will undoubtedly expand its applications in creating next-generation therapeutics.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Biomedical Polymer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 9. This compound(7539-12-0) 1H NMR spectrum [chemicalbook.com]

- 10. article.sapub.org [article.sapub.org]

- 11. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol [hrcak.srce.hr]

- 12. azom.com [azom.com]

- 13. This compound(7539-12-0) 13C NMR spectrum [chemicalbook.com]

- 14. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. scispace.com [scispace.com]

Allylsuccinic Anhydride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling precautions, and emergency procedures for allylsuccinic anhydride (B1165640). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) protocols, and experimental procedures for safe laboratory use.

Chemical and Physical Properties

Allylsuccinic anhydride is a reactive organic compound used as a chemical intermediate.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Straw to amber liquid | [1] |

| Odor | Slight | [1] |

| Boiling Point | 143 °C at 17 mmHg | [1] |

| CAS Number | 7539-12-0 | [1] |

Toxicological Information

This compound is classified as harmful if swallowed and toxic in contact with skin. It causes skin and serious eye irritation.[1] It is also a potential sensitizer (B1316253) and may cause irritation to the respiratory tract.[1]

| Toxicity Metric | Value | Species | Source(s) |

| LD50 Oral | 1070 mg/kg | Rat | [1] |

| ATE US (oral) | 1103.093 mg/kg body weight | [1] | |

| ATE US (dermal) | 329.897 mg/kg body weight | [1] |

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to PPE protocols is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

| PPE Category | Recommendation | Source(s) |

| Eye Protection | Chemical goggles. Contact lenses should not be worn. | [1] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [1] |

| Skin and Body | Wear suitable protective clothing. | [1] |

| Respiratory | NIOSH-certified organic vapor (black cartridge) respirator where exposure through inhalation may occur. | [1] |

General Handling Precautions:

-

Avoid all eye and skin contact.[1]

-

Do not breathe vapor and mist.[1]

-

Provide good ventilation in the process area to prevent the accumulation of vapors.[1]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]

-

Wash contaminated clothing before reuse.[1]

Experimental Protocols

Standard Handling and Use in a Laboratory Setting

This protocol outlines the general steps for the safe handling and use of this compound in a research environment.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Glassware

-

Fume hood

-

Personal Protective Equipment (as specified in Section 3)

-

Spill kit (see Section 5.2)

Procedure:

-

Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Have a spill kit readily accessible.

-

Dispensing: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood. Use chemically resistant tools, such as glass or PTFE pipettes, for dispensing.

-

Reaction Setup: Keep containers of this compound tightly closed when not in use. If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames and sparks as irritating fumes and organic acid vapors may develop at elevated temperatures.[1]

-

Work-up and Cleaning: After the experimental procedure is complete, decontaminate all glassware and surfaces. Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with local, state, and federal regulations.

Hydrolysis of this compound (Illustrative)

Acid anhydrides react with water in a process called hydrolysis to form the corresponding carboxylic acids. This reaction can be vigorous. The following is a general, illustrative protocol for a controlled hydrolysis.

Materials:

-

This compound

-

Deionized water

-

pH meter or indicator paper

-

Stir plate and stir bar

-

Ice bath

-

Appropriate quenching agent (e.g., a weak base like sodium bicarbonate solution)

Procedure:

-

Cooling: Place the reaction vessel containing a stirrer in an ice bath to manage potential heat generation.

-

Slow Addition: Slowly add water to the this compound with continuous stirring. Monitor the temperature of the reaction mixture.

-

Neutralization: After the hydrolysis is complete, neutralize the resulting dicarboxylic acid with a suitable base if required for the experimental workflow.

-

Waste Disposal: Dispose of the resulting solution and any contaminated materials according to institutional and regulatory guidelines.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell. | [1] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention. | [1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention. Rinse mouth. | [1] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand)

-

Chemical-resistant gloves, goggles, and protective clothing

-

Sealable waste disposal bags or containers

-

Procedure:

-

Evacuate: Evacuate unnecessary personnel from the area.[1]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[1]

-

Absorb: Clean up any spills as soon as possible, using an absorbent material to collect it.[1]

-

Collect: Sweep or shovel spills into an appropriate container for disposal.[1]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.[1]

Storage and Disposal

Storage:

-

Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Store in a well-ventilated place.[1]

-

Store away from heat, open flames, and sparks.[1]

-

Incompatible materials: Oxidizing agents.[1]

Disposal:

-

Dispose of contents/container to a licensed waste disposal facility.[1]

-

Do not dispose of waste into the sewer.[1]

-

Avoid release to the environment.[1]

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: General workflow for responding to an exposure or spill event involving this compound.

Caption: Hypothesized immunological pathway for sensitization to this compound.

References

Methodological & Application

Allylsuccinic Anhydride in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Allylsuccinic anhydride (B1165640) is a versatile monomer and chemical intermediate that offers a unique combination of a reactive anhydride ring and a polymerizable allyl group. This dual functionality makes it a valuable building block in polymer chemistry for a variety of applications, ranging from the synthesis of functional polyesters and alkyd resins for coatings to the development of crosslinked networks for advanced materials and biomedical applications. This document provides an overview of its key applications, detailed experimental protocols, and the expected impact on polymer properties.

Key Applications in Polymer Chemistry

Allylsuccinic anhydride can be utilized in several ways in polymer synthesis and modification:

-

As a Monomer for Polyester (B1180765) Synthesis: The anhydride ring can undergo ring-opening polymerization (ROP) or polycondensation reactions with diols to form polyesters. The pendant allyl groups along the polymer backbone are then available for subsequent crosslinking or functionalization.

-

In Alkyd Resin Formulation for Coatings: It serves as a modifying anhydride in the synthesis of alkyd resins. Its incorporation can enhance the drying characteristics, hardness, and chemical resistance of the resulting coatings. The allyl functionality can participate in autoxidative curing processes.

-

As a Crosslinking Agent: The allyl group can be utilized for crosslinking polymer chains through various mechanisms, including free-radical polymerization or thiol-ene click chemistry. This is particularly useful for creating thermosetting materials with improved mechanical and thermal properties.

-

For Post-Polymerization Modification: Polymers containing this compound units can be chemically modified at the allyl group to introduce a wide range of functionalities, tailoring the polymer for specific applications such as drug delivery or biomaterial engineering.

Impact on Polymer Properties (Qualitative Summary)

The incorporation of this compound into a polymer backbone can significantly influence its properties. While specific quantitative data is often dependent on the polymer system and the concentration of this compound, the following table summarizes the generally observed qualitative effects.

| Property | Effect of this compound Incorporation |

| Mechanical Strength | Can be significantly increased, particularly after crosslinking of the pendant allyl groups, which leads to the formation of a rigid network structure. |

| Thermal Stability | Generally improves due to the potential for crosslinking, which restricts chain mobility at elevated temperatures. The rigid succinic anhydride moiety can also contribute to a higher glass transition temperature. |

| Chemical Resistance | Enhanced crosslinking density typically leads to improved resistance to solvents and other chemicals. |

| Adhesion | In coating applications, the polar anhydride and subsequent ester groups can improve adhesion to various substrates. |

| Functionality | The primary advantage is the introduction of reactive allyl groups, which allows for a wide range of post-polymerization modifications, enabling the creation of functional materials. For example, in biomedical applications, these groups can be used to attach drugs or targeting ligands.[1] |

Experimental Protocols

The following are representative protocols for the application of this compound in polymer chemistry. Researchers should adapt these protocols to their specific materials and equipment.

Synthesis of a Functional Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester with pendant allyl groups from this compound and a diol.

Materials:

-

This compound (ASA)

-

Acetic anhydride

-

Antimony (III) oxide (catalyst)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and receiving flask

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Monomer Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (1.0 mol) and an excess of acetic anhydride (2.0 mol). Heat the mixture to 140°C under a nitrogen atmosphere for 1 hour to form the diacid precursor. Remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

-

Esterification: To the flask containing the diacid precursor, add 1,6-hexanediol (1.0 mol) and antimony (III) oxide (0.1% by weight of total monomers).

-

Polycondensation: Heat the mixture under a slow stream of nitrogen. Gradually increase the temperature from 150°C to 220°C over 2-3 hours while stirring. Water produced during the esterification will be distilled off.

-

High Vacuum Polycondensation: Once the distillation of water has ceased, apply a high vacuum (e.g., <1 mmHg) to the system and continue the reaction at 220°C for another 3-4 hours to increase the molecular weight of the polymer.

-

Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it. Dry the polymer in a vacuum oven at 40°C.

Characterization:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure of the polyester and the presence of the allyl groups.

-

GPC/SEC: To determine the molecular weight and molecular weight distribution of the polymer.

-

DSC: To determine the glass transition temperature (Tg).

-

FTIR: To confirm the formation of ester bonds and the presence of allyl C=C bonds.

Formulation of an Alkyd Resin for Coating Applications

This protocol outlines the synthesis of an alkyd resin incorporating this compound.[1][2][3][4][5]

Materials:

-

Soybean oil

-

Phthalic anhydride

-

This compound

-

Litharge (PbO) or other suitable catalyst

-

Xylene (for azeotropic removal of water)

Equipment:

-

Four-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle

Procedure:

-

Alcoholysis (Monoglyceride Formation): Charge the soybean oil and glycerol into the reaction kettle. Add the catalyst (e.g., 0.05% by weight of oil). Heat the mixture to 230-240°C under a nitrogen blanket with continuous stirring until the mixture becomes soluble in three to four volumes of methanol (B129727) (indicating the formation of monoglycerides).[3][4][5]

-

Esterification: Cool the reaction mixture to about 180°C. Add the phthalic anhydride and this compound. Add a small amount of xylene to facilitate the azeotropic removal of water.

-

Polyesterification: Gradually increase the temperature to 220-240°C. The water of esterification will be collected in the Dean-Stark trap. Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

-

End Point: Continue the reaction until the desired acid value (typically below 15 mg KOH/g) and viscosity are reached.

-

Thinning: Cool the resin to a safe temperature (e.g., 150°C) and then thin it with a suitable solvent (e.g., mineral spirits or xylene) to the desired solids content.

Characterization:

-

Acid Value: Titration with a standard solution of KOH.

-

Viscosity: Using a viscometer (e.g., Brookfield or Gardner-Holdt).

-

Drying Time: Applying a film of the resin on a glass panel and observing the tack-free time.

-

Hardness: Pencil hardness test on the cured film.

Crosslinking of an Epoxy Resin

This protocol provides a general procedure for using the diacid form of this compound as a curing agent for epoxy resins.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

This compound-derived diacid (prepared by hydrolysis of the anhydride)

-

Tertiary amine accelerator (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)

Equipment:

-

Mixing container

-

Stirring rod or mechanical mixer

-

Oven for curing

Procedure:

-

Preparation of Curing Agent: Hydrolyze this compound by reacting it with a stoichiometric amount of water at an elevated temperature (e.g., 80-90°C) until the anhydride ring is fully opened to form the corresponding dicarboxylic acid.

-

Formulation: In a mixing container, combine the epoxy resin and the this compound-derived diacid in a stoichiometric ratio based on their epoxy equivalent weight (EEW) and acid equivalent weight, respectively.

-

Mixing: Thoroughly mix the components until a homogeneous mixture is obtained. Add a small amount of the tertiary amine accelerator (e.g., 0.5-2.0 parts per hundred parts of resin) to catalyze the curing reaction.

-

Curing: Pour the mixture into a mold or apply it as a coating. Cure the formulation in an oven at a temperature typically ranging from 120°C to 180°C for several hours. The exact curing schedule will depend on the specific formulation and desired properties.

-

Post-Curing: For optimal properties, a post-curing step at a higher temperature (e.g., 180-200°C) may be required.

Characterization:

-

DSC: To determine the glass transition temperature (Tg) of the cured network.

-

DMA: To evaluate the mechanical properties (e.g., storage modulus, loss modulus, tan delta) as a function of temperature.

-

TGA: To assess the thermal stability of the cured material.

Visualizations

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in the protocols.

Caption: Melt Polycondensation Workflow.

Caption: Alkyd Resin Synthesis Pathway.

Caption: Epoxy Resin Crosslinking Process.

References

Application Notes and Protocols for Allylsuccinic Anhydride as an Epoxy Resin Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing allylsuccinic anhydride (B1165640) (ASA) and other alkenyl succinic anhydrides as effective curing agents for epoxy resins. The information presented is intended to assist researchers in developing robust and reliable high-performance thermoset materials.

Introduction

Allylsuccinic anhydride (ASA) and its derivatives are a class of anhydride curing agents used to crosslink epoxy resins, transforming them from a liquid or semi-solid state into a rigid, durable thermoset plastic.[1] Compared to other curing agents like amines, anhydrides, including ASA, offer several distinct advantages, such as improved thermal stability, enhanced mechanical properties, lower cure exotherm, and reduced shrinkage.[2][3] The presence of the alkenyl group in ASA provides a site for further chemical modification, allowing for the development of materials with tailored properties. The length of the alkenyl side chain has been shown to significantly influence the thermal and mechanical properties of the cured resin.[1][4]

Curing Mechanism

The curing of epoxy resins with anhydrides like this compound is a complex, multi-step process that typically requires elevated temperatures and often the presence of a catalyst or accelerator, such as a tertiary amine.[2][3] The reaction does not involve a direct reaction between the anhydride and the epoxy group. Instead, it is initiated by a hydroxyl group, which can be present on the epoxy resin backbone, introduced as an alcohol, or from trace amounts of water.[5]

The primary reaction mechanism involves two main steps:

-

Ring-Opening and Monoester Formation: A hydroxyl group attacks the anhydride ring, opening it to form a monoester with a carboxylic acid group.

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage, regenerating a hydroxyl group in the process. This new hydroxyl group can then react with another anhydride molecule, propagating the crosslinking reaction.[6]

A competing reaction is the homopolymerization of the epoxy groups, which is an etherification reaction. This side reaction is more likely to occur when the anhydride to epoxy ratio is less than one and can be influenced by the type of catalyst used.[2][7]

Data Presentation: Properties of ASA-Cured Epoxy Resins

The following tables summarize the quantitative data on the physical and mechanical properties of epoxy resins cured with this compound and its derivatives with varying alkenyl chain lengths.

| Curing Agent (ASA Derivative) | Alkenyl Chain Length | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Impact Strength (kJ/m²) |

| 2-Octenyl Succinic Anhydride | C8 | ~120-130 | ~60-70 | ~10-15 |

| 2-Dodecenyl Succinic Anhydride | C12 | ~100-110 | ~40-50 | ~15-20 |

| 2-Hexadecenyl Succinic Anhydride | C16 | ~80-90 | ~20-30 | ~20-25 |

Note: The exact values can vary depending on the specific epoxy resin, cure schedule, and presence of accelerators. The data presented is a synthesis of typical values reported in the literature for bisphenol A based epoxy resins.[1][4][8]

| Property | Typical Value Range |

| Gel Time at 120°C | 30 - 90 minutes |

| Cure Shrinkage | < 2% |

| Water Absorption (24h immersion) | < 0.5% |

Experimental Protocols

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (Epoxy Equivalent Weight: 180-190 g/eq)

-

Curing Agent: this compound (or other alkenyl succinic anhydride)

-

Accelerator (optional): Tertiary amine, e.g., benzyldimethylamine (BDMA) at 0.5-2.0 phr (parts per hundred resin)

-

Equipment:

-

Mechanical stirrer or magnetic stirrer with hot plate

-

Vacuum oven or desiccator for degassing

-

Molds (e.g., silicone or metal) for casting specimens

-

Oven for curing

-

Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

-

Formulation and Mixing Protocol

The amount of anhydride curing agent required can be calculated using the following formula:

Anhydride (phr) = (AEW / EEW) * Stoichiometric Ratio * 100

Where:

-

phr: parts per hundred parts of resin by weight

-

AEW: Anhydride Equivalent Weight (Molecular Weight of Anhydride / Number of Anhydride Groups)

-

EEW: Epoxy Equivalent Weight of the resin

-

Stoichiometric Ratio: Typically between 0.85 and 1.0 for anhydride-cured systems. An excess of epoxy is often used to minimize unreacted anhydride and account for side reactions.[9]